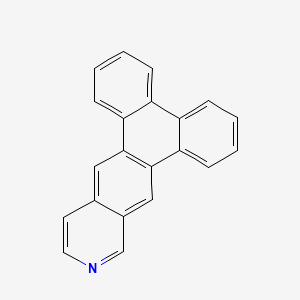

Phenanthro(9,10-g)isoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110520-17-7 |

|---|---|

Molekularformel |

C21H13N |

Molekulargewicht |

279.3 g/mol |

IUPAC-Name |

phenanthro[9,10-g]isoquinoline |

InChI |

InChI=1S/C21H13N/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21-12-15-13-22-10-9-14(15)11-20(18)21/h1-13H |

InChI-Schlüssel |

SOXFSTWNHNPRCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CN=CC5=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Phenanthro 9,10 G Isoquinoline

Established Synthetic Routes to the Phenanthro(9,10-g)isoquinoline Core

The creation of the phenanthro(9,10-g)isoquinoline framework is primarily achieved through cyclization and annulation reactions that form the nitrogen-containing ring. These methods leverage advanced catalytic systems to achieve high efficiency and selectivity.

Reductive Alkylation Approaches for Phenanthro(9,10-g)isoquinoline Synthesis

Reductive amination, or reductive alkylation, is a powerful method for forming amines by reacting a carbonyl compound with an amine followed by the reduction of the intermediate imine. jocpr.com This strategy is widely used for the synthesis of secondary and tertiary amines. organic-chemistry.orgrsc.org In the context of complex heterocycles, tandem approaches involving the reduction of a quinoline (B57606) to a tetrahydroquinoline followed by N-alkylation have been developed. rsc.org For instance, the reaction of quinoline with an aldehyde and a Hantzsch ester in a strong hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can produce N-alkylated tetrahydroquinoline derivatives. rsc.org

While this method is effective for simpler quinoline systems, its direct application for the de novo synthesis of the rigid, fully aromatic phenanthro(9,10-g)isoquinoline core is not extensively documented in current literature. The harsh conditions often required for the aromatization of such a highly fused polycyclic system after a reductive step pose significant synthetic challenges.

Cyclization Reactions and Ring-Forming Strategies

Ring-forming strategies, particularly those catalyzed by transition metals, are the most prevalent methods for constructing the phenanthro(9,10-g)isoquinoline skeleton and related aza-PAHs. nih.govnih.gov These reactions often involve the formation of key carbon-carbon and carbon-nitrogen bonds through various coupling and annulation mechanisms.

Intramolecular oxidative aromatic coupling, often referred to as the Scholl reaction, is a potent method for synthesizing large, π-extended polycyclic aromatic hydrocarbons by forming biaryl linkages without pre-functionalized starting materials. rsc.org This dehydrogenative coupling is typically promoted by a combination of a Lewis acid and an oxidant. This strategy has been successfully applied to the synthesis of complex aza-PAHs. rsc.org

For instance, the synthesis of phenanthro[9′,10′:4,5]imidazo[1,2-f]phenanthridines has been achieved through the action of an oxidant like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) on suitably substituted tetraaryl-imidazoles. By carefully placing electron-donating groups on the precursor, the site of the intramolecular C-C bond formation can be controlled, leading to the desired fused heterocyclic system. This demonstrates the power of oxidative coupling to rapidly build molecular complexity and access intricate aza-PAH scaffolds related to phenanthro(9,10-g)isoquinoline.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. While direct synthesis of the phenanthro(9,10-g)isoquinoline core via this method is less common, these reactions are crucial for its derivatization. Methodologies such as heteroatom-guided C-H functionalization enable the direct arylation at specific positions, like the C-4 position of an isoquinoline (B145761) ring. rsc.org

Furthermore, palladium-catalyzed tandem reactions that combine directed C-H functionalization with amide arylation have been used to construct substituted carbazoles, a related class of N-heterocycles. organic-chemistry.org In these reactions, a Pd(II) catalyst facilitates an ortho-palladation, which is followed by reductive elimination to form the new ring. The catalytic cycle is sustained by re-oxidizing the resulting Pd(0) with an oxidant like copper(II) acetate (B1210297) under an oxygen atmosphere. organic-chemistry.org Such strategies could be adapted to introduce a wide range of substituents onto a pre-formed phenanthro(9,10-g)isoquinoline skeleton, allowing for the fine-tuning of its electronic and physical properties.

Copper-catalyzed reactions offer an economical and efficient alternative for constructing nitrogen-containing heterocycles. beilstein-journals.orgrsc.org These protocols are particularly effective for C-N bond formation. A notable application is the synthesis of benzo rsc.orgnih.govimidazo[2,1-a]isoquinoline (B1217647) derivatives through a copper-catalyzed cascade reaction. This process involves the reaction of o-alkynylbenzonitriles with o-iodoanilines, catalyzed by copper(II) acetate, and results in the sequential formation of three different C-N bonds in a single pot.

A highly relevant example is the use of a copper(I) iodide-catalyzed Sonogashira reaction followed by an intramolecular hydroamination to produce phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives. semanticscholar.org This demonstrates the utility of copper catalysis in annulation strategies to build complex fused systems that share structural motifs with phenanthro(9,10-g)isoquinoline.

Table 1: Overview of Copper-Catalyzed Annulation for Isoquinoline-Fused Systems

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ | None | KOtBu | - | - | 62-97 | |

| CuI | o-phenanthroline | Cs₂CO₃ | - | - | - | semanticscholar.org |

| CuI | D-glucose | K₃PO₄ | DMSO/H₂O | 80 | - | beilstein-journals.org |

| CuCl/Fe₃O₄ | None | Et₃N | DMF | 100 | - | mdpi.com |

Rhodium-catalyzed oxidative annulation via C-H activation has emerged as a powerful and atom-economical method for synthesizing isoquinolone and related heterocyclic structures. rsc.orgrsc.orgnih.gov This strategy typically involves the reaction of a substrate bearing a directing group with an alkyne in the presence of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, and an oxidant.

This approach has been successfully applied to the synthesis of phenanthroimidazolo structures through the reaction of 2-arylbenzimidazoles with diarylacetylenes, using a [Cp*RhCl₂]₂ catalyst and copper(II) acetate as the oxidant. The reaction proceeds via a double C-H activation process, leading to the fused aromatic system. Electrochemical methods have also been developed to drive these rhodium-catalyzed cascade reactions, offering a more sustainable alternative to chemical oxidants for the synthesis of complex aza-PAHs. nih.gov The versatility of rhodium catalysis in C-H functionalization makes it a highly promising strategy for the direct construction of the phenanthro(9,10-g)isoquinoline core from simpler precursors. pku.edu.cnescholarship.org

Table 2: Comparison of Rhodium-Catalyzed Annulation Conditions

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Cp*RhCl₂]₂ | Cu(OAc)₂ | - | - | 42-93 | |

| [RhCp*Cl₂]₂ | Cu(OAc)₂·H₂O | Acetone | 100 | 39-40 | pku.edu.cn |

| Rh(III) catalyst | Electricity (Anodic Oxidation) | - | - | - | nih.gov |

Photochemical Cyclization Reactions

Photochemical cyclization, particularly the Mallory reaction, stands as a significant method for the synthesis of phenanthrenes and related polycyclic aromatic hydrocarbons. nih.gov This reaction proceeds through the photochemical isomerization of a stilbene (B7821643) derivative to its cis-isomer, which then undergoes a pericyclic ring-closing reaction. The resulting dihydrophenanthrene intermediate is subsequently oxidized to the stable phenanthrene (B1679779) system. nih.gov This process can be catalyzed by iodine and conducted under various conditions to accommodate a range of substituents. nih.gov

This strategy has been successfully employed in the synthesis of various complex heterocyclic systems. For instance, the oxidative photocyclization of dimeric compounds has been used to create key intermediates for natural product synthesis. chim.it The reaction is typically carried out in a quartz tube under an inert atmosphere with an excess of iodine. chim.it Furthermore, photochemical cyclization has been utilized to prepare diverse polyaromatic compounds, including phenanthrene derivatives, from substituted stilbenes in a micro-flow photoreactor with catalytic iodine and air. chim.it

The versatility of photochemical cyclization extends to the synthesis of aza-polycyclic frameworks. researchgate.net For example, phenanthro[9′,10′:4,5]imidazo[1,2-f]phenanthridines, which are blue-emitting fluorophores, have been synthesized from 2-halogenoaryl substituted phenanthro[9,10-d]imidazoles via a swift, high-yielding photochemical direct arylation that does not require a sensitizer (B1316253) or base. acs.org This method has proven effective for creating complex systems with as many as 13 and 17 conjugated rings. acs.org

Mannich Reaction-Based Syntheses for Phenanthro(9,10-g)isoquinoline Analogues

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction involving the aminoalkylation of an acidic proton located adjacent to a carbonyl group. gijash.com The reaction typically involves an enolizable carbonyl compound, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine or ammonia. buchler-gmbh.comlscollege.ac.in The process begins with the formation of a Schiff base from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. gijash.comlscollege.ac.in

This versatile reaction has found broad application in the synthesis of various nitrogen-containing compounds, including natural products and pharmaceuticals. gijash.comlscollege.ac.in Asymmetric versions of the Mannich reaction have been developed to produce chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. buchler-gmbh.com

While direct synthesis of Phenanthro(9,10-g)isoquinoline using the Mannich reaction is not explicitly detailed in the provided context, the principles of the reaction are applicable to the synthesis of its analogues and precursors. For instance, the reaction can be used to introduce aminoalkyl groups onto activated aromatic systems. lscollege.ac.in The development of oxidative and reductive Mannich reactions has further expanded its synthetic utility, allowing for the formation of complex amine derivatives from simpler starting materials. orgchemres.org

Synthesis of Phenanthro(9,10-g)isoquinoline-Fused Heterocyclic Systems

Preparation of Phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline Derivatives

The synthesis of phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives has been achieved through various synthetic routes. One notable method involves the Sonogashira reaction followed by an intramolecular hydroamination catalyzed by a copper(I) iodide/o-phenanthroline system in the presence of cesium carbonate. acs.org This approach has been successfully applied to synthesize not only the target phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline system but also related imidazo[2,1-a]isoquinoline and acenaphtho[1',2':4,5]imidazo[2,1-a]isoquinoline derivatives. acs.org

Another strategy involves the condensation of phenanthrene-9,10-dione with appropriate reagents. Research has also focused on the synthesis and characterization of novel phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine (B87303) moiety. researchgate.net These compounds were synthesized and their structures confirmed by various spectroscopic methods and single-crystal X-ray diffraction. researchgate.net The investigation of their photophysical and electrochemical properties, as well as their thermal stabilities, has been a key aspect of this research. researchgate.net

Furthermore, a photochemically driven direct arylation of phenanthro[9,10-d]imidazoles bearing a 2-halogenoaryl substituent has been discovered as a high-yielding route to phenanthro[9′,10′:4,5]imidazo[1,2-f]phenanthridines. acs.org This reaction is notable for its efficiency and tolerance of a wide range of functional groups. acs.org

The following table summarizes some of the synthetic approaches to Phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline and its derivatives.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Not Specified | CuI/o-phenanthroline, Cs₂CO₃ | Imidazo[2,1-a]isoquinoline, Phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline, Acenaphtho[1',2':4,5]imidazo [2,1-a]isoquinoline | acs.org |

| Not Specified | Condensation reaction | Phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives with phenoxazine moiety | researchgate.net |

| 2-Halogenoaryl substituted phenanthro[9,10-d]imidazoles | Photochemical direct arylation | Phenanthro[9′,10′:4,5]imidazo[1,2-f]phenanthridines | acs.org |

Synthetic Strategies for Isoquinoline-Fused Benzimidazoles and Related Extended Systems

The synthesis of isoquinoline-fused benzimidazoles, such as benzo researchgate.netacs.orgimidazo[2,1-a]isoquinoline, has been a subject of significant research interest due to the biological activities associated with this heterocyclic system. mdpi.com A variety of synthetic protocols have been developed, often employing metal reagents or catalysts. mdpi.com

One common strategy involves the formation of the B-ring of the benzimidazo[2,1-a]isoquinoline (B1203507) system. For example, a two-step synthesis using phenyl benzimidazole (B57391) and bromoacetylene derivatives has been reported. mdpi.comresearchgate.net This process is thought to involve a nucleophilic addition (hydroamination) of the benzimidazole to the bromoalkyne, followed by a palladium-catalyzed C-H vinylation to form the fused ring system. mdpi.comresearchgate.net

Another approach involves the annulation of non-halogenated 2-arylimidazoles with acetophenone-derived sulfoxonium ylides under aerobic conditions, facilitated by a rhodium catalyst generated in situ. mdpi.com Copper-catalyzed reactions have also been extensively used. For instance, the coupling of o-bromophenyl benzimidazoles with 1,3-diketones is a known method. researchgate.netresearchgate.net Furthermore, a copper(I) iodide-catalyzed protocol in the presence of iodine has been developed for the one-pot synthesis of 5-iodo-substituted benzimidazo[2,1-a]isoquinolines from 2-ethynylbenzaldehydes and o-phenylenediamines. mdpi.com

More recent developments have focused on greener synthetic methods, such as a silver-catalyzed protocol in water. mdpi.com The table below provides a summary of various synthetic strategies for isoquinoline-fused benzimidazoles.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield Range | Reference |

| Phenyl benzimidazole | Bromoacetylene derivatives | Palladium catalyst | Benzimidazo[2,1-a]isoquinoline | 31–81% | mdpi.com, researchgate.net |

| 2-Arylimidazoles | Acetophenone-derived sulfoxonium ylides | Rhodium species, Acetic acid, Silver hexafluoroantimonate | Benzimidazo[2,1-a]isoquinolines | 45–93% | mdpi.com |

| 2-Ethynylbenzaldehydes | o-Phenylenediamines | Copper(I) iodide, Iodine | 5-Iodo-substituted benzimidazo[2,1-a]isoquinolines | 35–72% | mdpi.com |

| o-Bromophenyl benzimidazoles | 1,3-Diketones | Copper(I) catalyst | Benzimidazo[2,1-a]isoquinolines | N/A | researchgate.net, researchgate.net |

| Not Specified | Not Specified | Silver catalyst in water | Benzimidazo[2,1-a]isoquinolines | 65–93% | mdpi.com |

Reactivity and Chemical Transformations of Phenanthro(9,10-g)isoquinoline

Oxidative Transformations and Quinone Derivatization

The oxidative transformation of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is a significant area of study, leading to the formation of quinones and other oxidized derivatives. These transformations can occur through chemical reactions or as a result of environmental exposure. gxu.edu.cn

In the context of phenanthrene-containing systems, oxidation can lead to the formation of phenanthrenequinones. For example, 9,10-phenanthrenequinone is a known derivative. The incomplete combustion of fuels can produce polycyclic aromatic hydrocarbon quinones (PAHQs). gxu.edu.cn

The development of methods for the derivatization and analysis of quinones is crucial for understanding their biological and environmental impact. gxu.edu.cn Derivatization with reagents like cysteamine (B1669678) can introduce an amine group "tag" to the quinone structure, enhancing their ionization efficiency for mass spectrometric analysis. gxu.edu.cn

While specific studies on the oxidative transformations of Phenanthro(9,10-g)isoquinoline itself are not detailed in the provided search results, the general principles of PAH oxidation are applicable. The presence of the isoquinoline nitrogen may influence the regioselectivity and reactivity of the phenanthrene core towards oxidation. Further research in this area would be necessary to fully elucidate the oxidative pathways and the resulting quinone derivatives of this specific heterocyclic system.

The following table outlines general approaches for the analysis of quinones, which could be applied to derivatives of Phenanthro(9,10-g)isoquinoline.

| Analytical Technique | Derivatization Agent | Purpose of Derivatization | Reference |

| Wooden-tip Electrospray Ionization Mass Spectrometry (ESI-MS) | Cysteamine | Improve ionization efficiency | gxu.edu.cn |

Nucleophilic Addition Reactions on Coordinated Phenanthro(9,10-g)isoquinoline Analogues

The direct nucleophilic addition to electron-rich aromatic systems like phenanthro(9,10-g)isoquinoline is generally challenging. However, coordination to a transition metal center can dramatically alter the reactivity of the aza-PAH ligand. The metal acts as a powerful electron-withdrawing group, activating the heterocyclic rings toward nucleophilic attack and enabling dearomatization reactions.

Research on analogues such as 1,10-phenanthroline (B135089) (phen) coordinated to metal carbonyl moieties provides insight into these transformations. For instance, when coordinated to a Rhenium(I) carbonyl complex, [Re(CO)₃(phen)(PMe₃)]OTf, the phenanthroline ligand becomes susceptible to attack by various nucleophiles. nih.gov The nature of the nucleophile dictates the reversibility of the reaction. Strong nucleophiles like methyllithium (B1224462) (MeLi) add irreversibly to the phenanthroline ligand. nih.govresearchgate.net In contrast, other nucleophiles, such as KN(SiMe₃)₂, can participate in reversible addition reactions. nih.gov This strategy of metal coordination provides a powerful tool for the functionalization of otherwise unreactive aza-PAH systems, allowing for the formation of new C-C bonds on the heterocyclic core.

| Metal Complex | Nucleophile | Reaction Type | Key Finding |

|---|---|---|---|

| [Re(CO)₃(phen)(PMe₃)]OTf | MeLi | Irreversible Addition | The intermolecular addition of MeLi to the phenanthroline ligand is irreversible. nih.gov |

| [Re(CO)₃(phen)(PMe₃)]OTf | KN(SiMe₃)₂ | Reversible Addition | Reacts via reversible addition to the phenanthroline ligand. nih.govresearchgate.net |

Metal-Mediated Ring-Opening Reactions of Related Aza-Polycyclic Aromatic Hydrocarbons

Metal-mediated or acid-catalyzed reactions can facilitate more complex transformations, including the cleavage of C-C bonds and subsequent ring-opening of aza-PAHs. These reactions can create highly functionalized aromatic structures that would be difficult to access through other means.

A notable example is the superacid-promoted reaction cascade involving heterocyclic alcohols. nih.gov In this process, treatment with a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) initiates a sequence of ring-closing and ring-opening events. The proposed mechanism involves the formation of reactive dicationic intermediates. A key step in this cascade is the ipso-protonation of an aryl group, which leads to the elimination of a phenyl group and the opening of a ring structure. nih.gov This methodology has been successfully applied to precursors with indane and tetraline substituents to generate phenethyl-substituted aza-polycyclic aromatic compounds. nih.gov This ring-closure and ring-opening cascade serves as a powerful method for introducing aryl-alkyl groups onto the core aza-PAH structure. nih.gov

| Precursor Type | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| Heterocyclic alcohols with indane/tetraline groups | CF₃SO₃H (superacid) | Phenethyl-substituted aza-polycyclic aromatic compounds | nih.gov |

Functionalization via C-H Activation

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized substrates. researchgate.net For aza-PAHs like quinolines and isoquinolines, transition-metal catalysis is often employed to achieve high regioselectivity in C-H bond functionalization. nih.gov

One effective approach involves the temporary modification of the nitrogen atom, for example, by forming an N-oxide. The N-oxide group can act as a directing group and also alters the electronic properties of the heterocycle, facilitating C-H activation. A method has been developed for the C-H functionalization of quinoline and isoquinoline N-oxides using N-alkenoxyheteroarenium salts. thieme-connect.de This reaction proceeds under mild conditions at room temperature and demonstrates broad scope, tolerating a variety of substituents on both the heterocycle and the alkyne component. thieme-connect.de The process is believed to involve an intramolecular rearrangement that circumvents the low reactivity of the parent electron-deficient heterocycle. thieme-connect.de

Palladium-catalyzed reactions are also prominent in this area. For instance, direct arylation of electron-deficient heteroarenes can be achieved using palladium catalysts with aryl tosylates as the aryl donors. nih.gov Mechanistic studies have shown that C-H activation of quinoline can proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway, where an acetate ligand acts as the deprotonating agent. nih.gov These methods represent powerful tools for the regioselective synthesis of functionalized aza-PAHs. researchgate.net

| Substrate | Reagents | Catalyst System | Functionalization Type | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | N-Alkenoxyheteroarenium salts | Gold or Iridium catalyst | C-C bond formation (alkenylation/alkylation) | thieme-connect.de |

| Quinoline N-oxide | N-Benzylindole, Ag₂CO₃ (oxidant) | Pd(OAc)₂ | C-2 Heteroarylation | nih.gov |

| Quinoline N-oxide | Aryl tosylates | Palladium catalyst | C-2 Arylation | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Phenanthro 9,10 G Isoquinoline

Advanced Spectroscopic Characterization Techniques

The elucidation of the rigid, planar structure of Phenanthro(9,10-g)isoquinoline, which features a fused system of five aromatic rings, is accomplished through a combination of nuclear magnetic resonance, mass spectrometry, and various forms of vibrational and electronic spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity of atoms in a molecule. ipb.pt For Phenanthro(9,10-g)isoquinoline, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum is expected to show a series of complex signals within the aromatic region, typically between 7.0 and 9.5 ppm. The exact chemical shifts and coupling patterns of the 13 protons are dictated by their electronic environment, which is influenced by the fused aromatic system and the presence of the nitrogen heteroatom. Protons on the isoquinoline (B145761) moiety, particularly those adjacent to the nitrogen, would likely experience deshielding and appear at the lower field end of the spectrum. The standard NMR experiences are often sufficient to obtain a perfect assignment for organic compounds and to gather information on molecular structure. ipb.pt

The ¹³C NMR spectrum provides complementary information by detecting the 21 unique carbon atoms in the molecule's skeleton. The carbon signals would also appear in the aromatic region (approximately 120-150 ppm). The carbons directly bonded to the nitrogen atom or at the ring fusion junctions would exhibit characteristic chemical shifts, aiding in the complete assignment of the carbon framework. csic.es The study of similar complex heterocyclic systems often relies on multidimensional NMR sequences to definitively assign all proton and carbon signals. ipb.pt

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Comments |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.5 | Complex multiplets due to spin-spin coupling across the polycyclic system. Protons near the nitrogen atom are expected to be downfield. |

| ¹³C (Aromatic) | 120 - 150 | Signals correspond to the 21 unique carbon atoms. Quaternary carbons at ring junctions will have distinct shifts and intensities. |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com For Phenanthro(9,10-g)isoquinoline, HRMS would be used to verify its molecular formula, C₂₁H₁₃N.

The calculated exact mass of the protonated molecule [M+H]⁺ is compared against the experimentally determined value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, ruling out other potential compositions. This technique is routinely used for the structural elucidation of newly synthesized complex organic molecules, including various phenanthro-fused heterocycles. mdpi.comnih.govacs.org

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₂₁H₁₃N | [M+H]⁺ | 279.1048 | ~279.1048 ± 0.0005 |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, making it an excellent technique for identifying the presence of specific functional groups. ucdavis.edu The FT-IR spectrum of Phenanthro(9,10-g)isoquinoline provides a characteristic fingerprint based on its unique set of molecular vibrations.

Key absorption bands would confirm the structural features of the molecule. For instance, the presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and by C=C ring stretching vibrations in the 1650–1450 cm⁻¹ region. The C=N stretching vibration of the isoquinoline ring system is also expected in this region. The pattern of C-H out-of-plane bending bands below 900 cm⁻¹ can offer clues about the substitution pattern on the aromatic rings. In related quinoline (B57606) and isoquinoline derivatives, the analysis of the carbonyl region (1700-1650 cm⁻¹) is crucial, though for Phenanthro(9,10-g)isoquinoline, the primary diagnostic region is that of the aromatic framework. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1650 - 1450 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. msu.edu For highly conjugated systems like Phenanthro(9,10-g)isoquinoline, this technique reveals information about its electronic structure. The absorption spectrum is a result of π → π* transitions within the extensive aromatic system.

The spectrum is expected to display several intense absorption bands across the UV and possibly the near-visible range. Large polycyclic aromatic systems typically exhibit complex spectra with multiple maxima, often showing vibrational fine structure. ubbcluj.ro The positions and intensities of these bands are characteristic of the size and topology of the conjugated π-system. Studies on isoquinoline itself show multiple absorption bands, and fusing the phenanthrene (B1679779) moiety would be expected to cause a bathochromic (red) shift of these transitions to longer wavelengths due to the extended conjugation. nih.govnih.gov

| Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~250 - 280 | > 50,000 | π → π* Transition |

| ~330 - 380 | ~10,000 - 25,000 | π → π* Transition |

| >390 | < 10,000 | π → π* Transition (lowest energy) |

Fluorescence spectroscopy is used to study the light emitted by a substance after it has absorbed light. Many rigid, planar, and extensively conjugated molecules are fluorescent, and Phenanthro(9,10-g)isoquinoline is expected to exhibit this property. This analysis provides data on the emission wavelength, fluorescence quantum yield (ΦF), and excited-state lifetime.

Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule would emit light at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum provides a mirror image of the lowest-energy absorption band. The fluorescence quantum yield, which measures the efficiency of the emission process, is a key parameter. High quantum yields are often observed in structurally rigid molecules where non-radiative decay pathways are minimized. mdpi.com Studies on derivatives of phenanthroimidazole and isoquinoline have demonstrated strong fluorescence, often in the blue-to-green region of the spectrum, which can be tuned by modifying the chemical structure. mdpi.comrsc.org

| Parameter | Expected Value / Range | Significance |

|---|---|---|

| Excitation Wavelength (λex) | Corresponds to λmax from UV-Vis | Wavelength used to excite the molecule. |

| Emission Wavelength (λem) | 400 - 500 nm | Wavelength of emitted light; typically red-shifted from absorption. |

| Quantum Yield (ΦF) | 0.1 - 0.8 | Efficiency of the fluorescence process. |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FT-IR. unina.it However, it operates on different selection rules, making it complementary to IR spectroscopy. Raman is particularly sensitive to non-polar, symmetric vibrations, such as the C-C bond vibrations within the aromatic rings. s-a-s.org

The Raman spectrum of Phenanthro(9,10-g)isoquinoline would offer a unique vibrational fingerprint. spectroscopyonline.com Strong signals are expected for the skeletal vibrations of the fused aromatic framework, including the characteristic "ring breathing" modes. This technique is highly specific and can be used to confirm the identity of the compound by comparing its spectrum to a reference or to theoretical calculations. Because Raman spectra are highly specific for a certain type of sample, they can be used for unambiguous identification. researchgate.net

| Raman Shift (cm⁻¹) | Tentative Assignment |

|---|---|

| ~1600 | Aromatic Ring C=C Stretching |

| ~1350 - 1450 | Aromatic Ring Skeletal Vibrations (Ring Breathing) |

| ~1000 | Aromatic C-H In-Plane Bending |

Crystallographic Analysis for Molecular and Supramolecular Architecture

Crystallographic studies are fundamental to understanding the three-dimensional structure of Phenanthro(9,10-g)isoquinoline at an atomic level. These analyses provide insights into the molecule's conformation and how it arranges itself in the solid state, which dictates many of its physical and material properties.

Single Crystal X-ray Diffraction (XRD) for Precise Atomic Coordinates and Bonding

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. uhu-ciqso.es By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density of the molecule. uol.de This model yields exact atomic coordinates, bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecular structure. uol.deresearchgate.net

For complex heterocyclic systems like phenanthro-isoquinoline derivatives, SC-XRD confirms the planar or distorted nature of the fused rings and the precise geometry of substituent groups. The analysis of a related compound, 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate (B1203000), revealed a monoclinic crystal system with the P2₁/n space group. nih.govnih.gov Such data is critical for understanding the fundamental structure from which material properties arise.

Table 1: Representative Crystallographic Data for a Related Phenanthro-Fused Heterocycle Data presented is for 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate as a representative example.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (ų) | 1431.6(10) |

| Z | 4 |

| R-factor (%) | 5.37 |

| Source: Adapted from Elancheran et al., 2023. eurjchem.com |

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. acs.orgnih.gov This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The resulting surface provides a graphical representation of interactions such as hydrogen bonds and π-π stacking. nih.gov

Key tools in this analysis include:

d_norm maps: These maps highlight regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, which are significant for stabilizing the crystal packing. mdpi.com

Shape Index: This tool identifies the characteristic concave and convex shapes associated with π-π stacking interactions, which appear as adjacent red and blue triangles. mdpi.commdpi.com

Table 2: Representative Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis Data presented is for a representative heterocyclic compound.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 20.5 |

| O···H / H···O | 15.2 |

| N···H / H···N | 8.8 |

| C···C | 3.5 |

| Other | 7.0 |

| Source: Adapted from representative studies on heterocyclic compounds. acs.orgmdpi.com |

Surface and Morphological Characterization in Materials Science Contexts

In materials science, the performance of a compound like Phenanthro(9,10-g)isoquinoline in devices is heavily dependent on its morphology in the solid state, particularly in thin films. Techniques like electron microscopy and scanning probe microscopy are essential for characterizing these features.

Scanning Electron Microscopy (SEM) for Surface Morphology and Thin Film Analysis

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology of materials at the micro- and nanoscale. core.ac.uk It operates by scanning a surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. mdpi.com

In the context of Phenanthro(9,10-g)isoquinoline-based materials, SEM analysis of thin films can reveal critical information about:

Surface Uniformity: It can identify cracks, voids, or other defects that could be detrimental to device performance. researchgate.net

Grain Structure: The size, shape, and distribution of crystalline grains or domains can be observed.

Film Thickness: By imaging a cross-section of the film, SEM can provide accurate measurements of its thickness. core.ac.uk

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce true three-dimensional images of a surface at the nanoscale. nist.govbeilstein-journals.org An AFM consists of a cantilever with a sharp tip that is used to scan the sample surface. As the tip scans the surface, forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map. nist.gov

For materials derived from Phenanthro(9,10-g)isoquinoline, AFM is invaluable for:

High-Resolution Imaging: It provides detailed topographical information of thin films, resolving nanoscale features that are not visible with other techniques. researchgate.netresearchgate.net

Surface Roughness Quantification: AFM can precisely measure the root-mean-square (RMS) roughness of a film, a critical parameter for applications in electronics where smooth interfaces are required. nist.gov

Nanostructure Characterization: It can be used to visualize and measure self-assembled nanostructures, such as nanowires or nanorods, that may form during film deposition. parksystems.com

Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure of a material. mdpi.com Unlike SEM, which probes the surface, TEM operates by transmitting a beam of electrons through an ultrathin sample. The interaction of the electrons with the sample forms an image that reveals information about the morphology, crystal structure, and composition of the material at a very high resolution. mdpi.com

In the study of Phenanthro(9,10-g)isoquinoline-based materials, TEM is particularly useful for:

Internal Morphology: It can visualize the dispersion and arrangement of different phases or components within a composite material. mdpi.com

Crystallinity Analysis: TEM can be used to identify crystalline and amorphous regions within a sample and determine the size and orientation of crystallites.

Nanoparticle Characterization: If Phenanthro(9,10-g)isoquinoline is used in nanocomposites, TEM can determine the size, shape, and distribution of the embedded nanoparticles. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique capable of providing detailed information about the elemental composition, empirical formula, chemical states, and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. tandfonline.com This technique is particularly valuable for the characterization of complex organic molecules such as phenanthro(9,10-g)isoquinoline, a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the chemical shift. researchgate.net

The survey scan of phenanthro(9,10-g)isoquinoline would confirm the presence of carbon and nitrogen, along with any surface contaminants, typically oxygen. High-resolution spectra of the C 1s and N 1s regions would then provide insight into the specific bonding arrangements.

Elemental and Chemical State Analysis of Carbon (C 1s):

The C 1s spectrum of phenanthro(9,10-g)isoquinoline would be expected to be complex, with multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms in the polycyclic structure. Deconvolution of the C 1s peak would allow for the identification and quantification of these different carbon species. Based on studies of similar aromatic systems, the peaks can be assigned to specific types of carbon bonds. acs.org

An illustrative deconvolution of a hypothetical C 1s spectrum for phenanthro(9,10-g)isoquinoline is presented below. The binding energies are representative values for aromatic and heteroaromatic systems.

| Assigned Peak | Binding Energy (eV) | Description | Expected Relative Area (%) |

|---|---|---|---|

| C-C/C=C | ~284.5 | Aromatic carbon atoms in the phenanthrene and isoquinoline rings not directly bonded to nitrogen. | High |

| C-N | ~285.8 | Carbon atoms directly bonded to the nitrogen atom in the isoquinoline ring. | Medium |

| Shake-up Satellite | ~291.0 | Characteristic of aromatic systems, arising from π-π* transitions. | Low |

Elemental and Chemical State Analysis of Nitrogen (N 1s):

The N 1s spectrum is crucial for confirming the incorporation of the nitrogen atom into the polycyclic framework. For phenanthro(9,10-g)isoquinoline, a single dominant peak corresponding to the pyridinic nitrogen in the isoquinoline ring is expected. Pyridinic nitrogen refers to a nitrogen atom that is part of a six-membered aromatic ring, where it is bonded to two carbon atoms. tandfonline.com The exact binding energy can provide information about the electronic environment of the nitrogen atom.

The following table illustrates the expected N 1s XPS data for phenanthro(9,10-g)isoquinoline.

| Assigned Peak | Binding Energy (eV) | Description | Expected Relative Area (%) |

|---|---|---|---|

| Pyridinic-N | ~398.7 | Nitrogen atom within the aromatic isoquinoline ring system. | 100 |

The quantitative analysis of the peak areas in the XPS spectra, corrected by relative sensitivity factors, would be used to determine the elemental composition of the sample's surface. This would allow for the verification of the stoichiometric ratio of carbon to nitrogen in phenanthro(9,10-g)isoquinoline. Any significant deviation from the expected stoichiometry could indicate the presence of impurities or surface contamination.

Computational and Theoretical Investigations of Phenanthro 9,10 G Isoquinoline

Electronic Structure and Molecular Orbital Theory

The electronic behavior of Phenanthro(9,10-g)isoquinoline is governed by its extended π-conjugated system. Molecular orbital theory, particularly when implemented through computational methods, allows for a detailed description of this system.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. scirp.org It is widely used to determine the optimized ground state geometries and electronic distributions of phenanthroline and isoquinoline (B145761) derivatives. researchgate.netnih.gov Functionals such as B3LYP, combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to perform these calculations. researchgate.netmdpi.com The process involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure. These calculations also provide a map of the electron distribution within the molecule, forming the basis for understanding its chemical properties and for more advanced theoretical studies. scirp.orgnih.gov

To investigate the behavior of the molecule after it absorbs light, researchers use Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method is an extension of DFT designed to calculate the properties of electronically excited states. rsc.orgnih.gov TD-DFT is a popular and effective tool for computing vertical excitation energies, which are crucial for interpreting optical absorption and emission spectra. rsc.org The inclusion of exact exchange in the functional is often vital for the correct description of long-range electronic interactions and for achieving a balanced description of different types of excitations, such as valence, Rydberg, and charge-transfer states. nih.gov The accuracy of TD-DFT calculations allows for reliable predictions of photophysical processes in complex systems. researchgate.netnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO, with its ability to donate an electron, and the LUMO, with its ability to accept an electron, are the primary orbitals involved in electronic transitions. scirp.orgirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's stability and reactivity. irjweb.com A large energy gap generally indicates high stability and low chemical reactivity, characteristic of what is known as a "hard molecule". irjweb.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more easily polarized and more chemically reactive, often referred to as a "soft molecule". irjweb.com This energy gap is instrumental in predicting the eventual charge transfer interactions within the molecule. scirp.org For instance, a study on Pictet-Spengler reactions showed a direct correlation where a larger HOMO-LUMO gap required more drastic reaction conditions, with a gap exceeding ~9 eV preventing the reaction entirely. wuxibiology.com

Below is a table of representative HOMO-LUMO data for related heterocyclic compounds, calculated using DFT methods.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Calculation Method |

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p) scirp.org |

| Phenanthroline Polymer | -6.08 | -3.56 | 2.52 | DFT researchgate.net |

| 1,10-phenanthroline (B135089) rotamer 4 | - | - | 3.56 | DFT/B3LYP/6-311++G(d,p) mdpi.com |

| 1,10-phenanthroline rotamer 5 | - | - | 3.55 | DFT/B3LYP/6-311++G(d,p) mdpi.com |

This table presents data for illustrative purposes based on related molecular structures. The exact values for Phenanthro(9,10-g)isoquinoline would require specific calculations.

DFT calculations provide detailed maps of electron density, which in π-conjugated systems like Phenanthro(9,10-g)isoquinoline, is delocalized across the aromatic framework. mdpi.com Upon absorption of energy, an electron is promoted from a lower energy orbital (typically the HOMO) to a higher energy one (typically the LUMO), leading to an excited state. This process can cause a significant redistribution of electron density, a phenomenon known as charge transfer (CT). mdpi.comethz.ch

This charge transfer can occur within the molecule (intramolecular charge transfer, ICT) or between different molecules or parts of a molecular complex. researchgate.netethz.ch In metal complexes containing phenanthroline-type ligands, phenomena such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) are common. nih.govresearchgate.net The extent of charge transfer is a key factor in determining the properties of materials for electronics and photovoltaics, as even a small degree of charge transfer in the ground state can be sufficient to induce electrical conductivity. mdpi.com

Photophysical Property Prediction and Modeling

Computational methods are indispensable for predicting and understanding the photophysical properties of molecules, which describe their interaction with light.

TD-DFT is the primary computational tool for predicting the absorption and emission spectra of molecules. rsc.org The calculated excitation energies and their corresponding oscillator strengths (a measure of the transition probability) from TD-DFT can be used to simulate the UV-visible absorption spectrum. scirp.orgmdpi.com The peaks in the theoretical spectrum correspond to electronic transitions from the ground state to various excited states. uomustansiriyah.edu.iq

Similarly, theoretical emission spectra (fluorescence) can be modeled. This involves optimizing the molecular geometry in the first excited state (S₁) and then calculating the energy of the transition from this relaxed excited state back to the ground state (S₀). nih.gov The energy difference between the lowest-energy absorption peak and the highest-energy emission peak is known as the Stokes shift. Computational models can effectively reproduce experimental spectra, providing valuable insights into the nature of the electronic transitions involved. uni-regensburg.de

The following table shows examples of theoretically predicted absorption wavelengths for related compounds.

| Compound/Derivative | Predicted Absorption λmax (nm) | Calculation Method |

| 1,10-phenanthroline derivative (3a) in DMSO | 387, 346 | TD-DFT mdpi.com |

| 1,10-phenanthroline derivative (3a) rotamer 1 | 385 (S₀→S₂) | TD-DFT mdpi.com |

| 1,10-phenanthroline derivative (3a) rotamer 2 | 382 (S₀→S₂) | TD-DFT mdpi.com |

This table provides examples from related structures to illustrate the type of data obtained from TD-DFT calculations.

Computational Studies of Singlet-Triplet Energy Gaps and Quantum Yields

The photophysical properties of complex aromatic systems like phenanthro(9,10-g)isoquinoline are fundamentally governed by the energy difference between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). Computational chemistry provides powerful tools to predict these energy gaps, which are crucial for designing materials for applications such as organic light-emitting diodes (OLEDs).

Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in calculating the energies of excited states. researchgate.net For materials to be efficient in electroluminescence, especially through mechanisms like Thermally Activated Delayed Fluorescence (TADF), a small ΔEₛₜ is required to facilitate reverse intersystem crossing (RISC) from the triplet to the singlet state. researchgate.net Computational screening methods have been developed to rapidly assess molecules for inverted singlet-triplet gaps, where the S₁ state is lower in energy than the T₁ state, a property that could revolutionize OLED technology. chemrxiv.orgfrontiersin.org

Studies on related phenanthroimidazole-based dyes have utilized TD-DFT calculations to understand their photophysical properties. researchgate.net These calculations help in analyzing the nature of the radiative excited states and how they are influenced by different parts of the molecule. For instance, in certain iridium complexes, the emission efficiency and lifetime are dramatically affected by the ancillary ligand, while the emission energy is primarily determined by the main cyclometalating ligand. researchgate.net The computational analysis of HOMO-LUMO energy gaps is also vital for predicting the efficiency of charge separation and electron injection in dye-sensitized solar cells. researchgate.net

Table 1: Computational Methods for Excited State Analysis

| Computational Method | Property Investigated | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, HOMO-LUMO energies | Foundation for excited state calculations, prediction of charge transfer properties. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Singlet-triplet energy gaps (ΔEₛₜ), transition energies, oscillator strengths | Prediction of fluorescence and phosphorescence, assessment of TADF potential. researchgate.net |

While specific quantum yield calculations for phenanthro(9,10-g)isoquinoline are not extensively documented in the provided context, the general approach involves calculating the rates of radiative (kᵣ) and non-radiative (kₙᵣ) decay from the excited state. The quantum yield (Φ) is then determined by the ratio kᵣ / (kᵣ + kₙᵣ). These rates are highly sensitive to molecular geometry and vibronic coupling, which can be modeled computationally.

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a critical process in many functional organic molecules, influencing their optical and electronic properties. In donor-acceptor (D-A) systems, excitation with light can cause an electron to move from the electron-donating part of the molecule to the electron-accepting part. Computational studies are essential for understanding and quantifying this process.

For derivatives of phenanthroimidazole, which share a core structure with phenanthro(9,10-g)isoquinoline, computational modeling has been used to study ICT. rsc.org These studies reveal that the efficiency of ICT-based luminescence is highly dependent on the molecular geometry. For example, in o-carboranyl-substituted phenanthroimidazoles, an orthogonal arrangement between the o-carborane (B102288) cage and the aromatic plane was found to maximize ICT-based emission. rsc.org

Computational techniques used to investigate ICT include:

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are examined. In a typical D-A molecule, the HOMO is localized on the donor and the LUMO on the acceptor. TD-DFT calculations can confirm that the S₁ excited state corresponds to a HOMO-LUMO transition, signifying charge transfer. researchgate.net

Dipole Moment Calculations: A significant increase in the dipole moment upon excitation from the ground state (S₀) to the excited state (S₁) is a strong indicator of charge transfer. researchgate.net

Solvatochromism Analysis: The effect of solvent polarity on the emission spectra can be modeled computationally. A large red shift in emission with increasing solvent polarity is characteristic of an ICT state, which is more polar than the ground state and thus stabilized by polar solvents. acs.org

Table 2: Computational Indicators of Intramolecular Charge Transfer (ICT)

| Indicator | Computational Method | Description |

|---|---|---|

| HOMO-LUMO Separation | DFT | Spatial separation of HOMO (on donor) and LUMO (on acceptor) densities. researchgate.net |

| Excited State Dipole Moment | TD-DFT | A large increase in dipole moment from the ground to the excited state. researchgate.net |

| Solvatochromic Shift | TD-DFT with solvent models (e.g., PCM) | Calculation of emission energies in different solvents to predict spectral shifts. acs.org |

Mechanistic Studies of Chemical Reactions

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. arxiv.org For complex heterocyclic systems, these calculations provide insights that are often difficult or impossible to obtain experimentally.

DFT calculations are the workhorse for these investigations. By locating the stationary points on the potential energy surface (PES), a detailed reaction mechanism can be constructed. This involves:

Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the first-order saddle point on the PES that corresponds to the energy barrier of a reaction step. Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used.

Frequency Calculations: These are performed to characterize the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to the connected reactant and product, confirming that the located TS is correct for the reaction step.

Studies on the ring-opening mechanisms of related N-heterocycles like 1,10-phenanthroline in metal complexes demonstrate the power of this approach. acs.orgcsic.es Computations have revealed multi-step pathways involving deprotonation, C-C bond formation, ring contraction, and C-N bond cleavage, providing a detailed atomistic picture of the transformation. acs.orgcsic.es

Analysis of Solvent Effects and Catalytic Mechanisms on Reaction Energetics

The surrounding environment, particularly the solvent, can have a profound impact on the energetics and mechanism of a reaction. nih.gov Similarly, catalysts alter reaction pathways by lowering activation barriers. Computational methods can effectively model these influences.

Solvent Effects: Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are widely used. rsc.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.

These calculations can reveal:

Differential Solvation: Reactants, transition states, and products are often solvated to different extents. Polar solvents tend to stabilize charged or highly polar species. If a transition state is more polar than the reactants, a polar solvent will lower the activation energy, accelerating the reaction. Conversely, if reactants are better solvated than the transition state, the reaction will be slower in polar solvents. chemrxiv.org

Mechanism Switching: A change in solvent can sometimes favor an entirely different reaction pathway. For example, a reaction might proceed through a concerted, non-ionic mechanism in a non-polar solvent, but switch to a stepwise, ionic mechanism in a polar solvent. rsc.org

Catalytic Mechanisms: Computational studies can elucidate the role of a catalyst by modeling its interaction with the reactants throughout the reaction cycle. For instance, in a study of glycosylation reactions catalyzed by phenanthroline, DFT calculations were crucial in understanding the stereoselectivity. rsc.org The calculations revealed that a hydrogen bond between the carboxylic acid's -OH group and the sugar's C2-oxygen in the phenanthrolinium intermediate was the key interaction controlling the selective formation of the α-product. rsc.org This level of detail helps in the rational design of more efficient and selective catalysts. researchgate.net

Supramolecular Interactions and Aromaticity Studies

Computational Assessment of π-π Stacking Interactions and Self-Assembly Behavior

Non-covalent interactions, particularly π-π stacking, are fundamental to the structure and function of many chemical and biological systems. These interactions drive the self-assembly of molecules into ordered supramolecular structures. nih.gov Phenanthro(9,10-g)isoquinoline, with its large, planar aromatic system, is expected to exhibit significant π-π stacking.

Computational methods used to assess these interactions include:

DFT with Dispersion Corrections (DFT-D): Standard DFT functionals often fail to accurately describe the long-range van der Waals forces that govern π-π stacking. Therefore, dispersion-corrected functionals (e.g., B3LYP-D3, M06-2X) are essential for obtaining reliable interaction energies and geometries. mdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic process of self-assembly, MD simulations are employed. These simulations model the movement of molecules over time, allowing researchers to observe how individual molecules aggregate and form larger structures. MD studies on asphaltene model compounds, which include large polycyclic aromatic hydrocarbons, have shown that π-stacking drives the molecules into energetically favorable arrangements within aggregates. core.ac.uk

Analysis of Stacking Geometries: Computational optimizations can determine the preferred stacking arrangements, such as parallel-displaced or T-shaped configurations, and the corresponding centroid-to-centroid distances. researchgate.net

Studies on related phenanthroline derivatives have used these methods to analyze their intercalation into DNA, a process dominated by π-π stacking between the ligand and the DNA base pairs. mdpi.com Such computational assessments are critical for understanding how these molecules recognize and bind to biological targets or self-assemble into functional materials. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Phenanthro(9,10-g)isoquinoline |

| o-carboranyl-substituted 1H-phenanthro[9,10-d]imidazole |

| 1,10-phenanthroline |

| Iridium |

| Propanone |

| Performic acid |

| Formic acid |

| 2,9-dibutyl-1,10-phenanthroline |

| Benzene |

Theoretical Evaluation of Aromatic Stability and Reactivity Indices

The aromatic stability and reactivity of phenanthro(9,10-g)isoquinoline are determined by the complex interplay of its fused polycyclic structure, which combines a "kinked" phenanthrene (B1679779) moiety with an isoquinoline ring system. ontosight.ai Theoretical calculations provide significant insights into these properties, often by analyzing the parent carbocyclic and heterocyclic systems.

The presence of the nitrogen atom in the isoquinoline portion significantly influences the molecule's reactivity. rsc.org The nitrogen atom generally has a deactivating effect on the ring system towards electrophilic attack compared to its carbocyclic analog, naphthalene. rsc.org However, the reactivity is not uniform across the molecule. For the parent isoquinoline molecule, the positional order for electrophilic reactivity is determined to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This demonstrates that the 4-position is activated, a pattern that was once considered anomalous but is now understood through theoretical indices. rsc.org Hückel π-electron densities have been identified as effective theoretical predictors for this reactivity order. rsc.org The reactivity pattern also shows that the pyridinoid ring in isoquinoline is significantly more reactive than in its isomer, quinoline. rsc.org

These theoretical indices, including localization energy and π-electron densities, are crucial for predicting how phenanthro(9,10-g)isoquinoline will behave in chemical reactions, particularly in electrophilic substitutions. doi.orgrsc.org

Table 1: Comparison of Theoretical Properties of Phenanthrene and Anthracene This table provides comparative data for the parent phenanthrene structure, which is a core component of phenanthro(9,10-g)isoquinoline.

Advanced Computational Methodologies

Understanding the photophysical and photochemical behavior of molecules like phenanthro(9,10-g)isoquinoline requires investigating processes that occur in electronically excited states. Non-adiabatic dynamics simulations are a powerful computational tool for this purpose, as they model the complex interplay between electronic and nuclear motion when the Born-Oppenheimer approximation breaks down. nih.gov These simulations can track the relaxation pathways of a molecule after it absorbs light, providing insights into processes like internal conversion, intersystem crossing, and fluorescence. rsc.org

Methodologies such as trajectory surface hopping are employed to simulate these non-adiabatic events. rsc.org For complex systems, these methods are often combined with quantum mechanics/molecular mechanics (QM/MM) approaches, which treat the core chromophore with a high level of quantum theory while the surrounding environment (like a solvent) is handled with classical mechanics. rsc.org This allows for the study of environmental effects on the excited state processes. Recent studies on related aza-aromatic compounds, such as 10-hydroxybenzo[h]quinoline, have used high-dimensional quantum dynamics to model photoinduced reactions, predicting reaction timescales on the order of femtoseconds and identifying the roles of different excited states (e.g., ππ* and nπ*) in the relaxation process. researchgate.net The major challenge in these simulations is the high computational cost, which often limits the simulation timescale. nih.gov

The high computational expense of traditional quantum chemical calculations for large molecules and for high-throughput screening has spurred the development of alternative approaches using machine learning (ML). nih.gov ML models can be trained on large databases of known molecules to predict their properties with high speed and accuracy, complementing quantum mechanical methods. nih.govchemrxiv.org

For predicting photophysical properties of organic fluorescent materials, which are structurally related to phenanthro(9,10-g)isoquinoline, ML approaches have proven highly effective. nih.gov Researchers have developed specialized molecular descriptors, such as the Functionalized Structure Descriptor (FSD) and the Comprehensive General Solvent Descriptor (CGSD), to encode molecular structure and solvent effects into the ML model. chemrxiv.org These models can then predict key photophysical parameters like emission wavelength and photoluminescence quantum yield (PLQY). nih.gov For instance, ML models have achieved remarkable accuracy, with mean absolute errors as low as 0.080 eV for emission energy and 0.13 for PLQY across diverse families of dyes. nih.gov This data-driven methodology provides a black-box computational framework that does not require prior knowledge of the detailed photophysical processes, making it highly efficient for large-scale predictions and the virtual screening of new materials. chemrxiv.org

Table 2: Chemical Compounds Mentioned

Applications of Phenanthro 9,10 G Isoquinoline in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The unique molecular architecture of phenanthro(9,10-g)isoquinoline-based compounds makes them suitable for several applications in organic electronics, where they can function as active components in devices that rely on the transport of charge carriers and the emission of light.

Integration in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the phenanthroimidazole core, which is structurally similar to phenanthro(9,10-g)isoquinoline, have been successfully employed as emitters and host materials in OLEDs. These materials are particularly noted for their application in generating deep-blue electroluminescence, a crucial component for full-color displays and white lighting. rsc.org The rigid structure of the phenanthroimidazole moiety contributes to high thermal stability and good charge-transporting properties.

Research has demonstrated that by integrating functional groups such as triphenylethylene, these compounds can exhibit aggregation-induced emission (AIE), which enhances their solid-state luminescence efficiency. rsc.org Non-doped OLEDs utilizing these materials have achieved deep-blue emission with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.09) and a maximum external quantum efficiency (EQE) of 2.30%. rsc.org Doped devices have shown even higher performance, with an EQE reaching 5.52% for deep-blue emission. rsc.org Furthermore, phenanthro[9,10-d]imidazole derivatives have been utilized as donor moieties in donor-acceptor molecules to create efficient red-emitting materials for OLEDs, achieving a maximum EQE of up to 6.96%. bohrium.com

Table 1: Performance of OLEDs Incorporating Phenanthroimidazole Derivatives

| Emitting Material/Host | Device Type | Max. EQE (%) | CIE Coordinates | Emission Color |

|---|---|---|---|---|

| mTPE-PPI rsc.org | Non-doped | 2.30 | (0.15, 0.09) | Deep-Blue |

| mTPE-DPI rsc.org | Non-doped | 3.69 | (0.15, 0.14) | Blue |

| Doped mTPE-DPI rsc.org | Doped | 5.52 | (0.15, 0.10) | Deep-Blue |

| PINzP bohrium.com | Doped | 6.96 | Not Specified | Red |

| PINzPCN bohrium.com | Doped | 5.92 | Not Specified | Red |

Development of Fluorescent Sensors and Probes

The inherent fluorescence of the phenanthro[9,10-d]imidazole scaffold has been exploited in the development of fluorescent sensors and probes for biological imaging. These molecules can be functionalized to target specific analytes or cellular structures. For instance, the derivative 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) has been investigated as a fluorescent dye for cell biology imaging. nih.gov This compound exhibits a large Stokes shift, high fluorescence quantum yield, and significant photostability, which are all desirable properties for a fluorescent probe. nih.gov

The photophysical properties of these probes are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.govnih.gov This property can be utilized to probe the local environment within cells. Studies on various phenanthro[9,10-d]-imidazole derivatives have shown that their emission maxima can shift significantly with solvent polarity, indicating a charge-transfer character in their excited state. nih.gov

Table 2: Photophysical Properties of a Phenanthro[9,10-d]-imidazole Based Fluorescent Probe (PB1) in Different Solvents nih.gov

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Cyclohexane | 368 | 425 | 3980 | 0.51 |

| Toluene | 373 | 448 | 4860 | 0.55 |

| Chloroform | 373 | 472 | 6220 | 0.65 |

| Ethyl Acetate (B1210297) | 371 | 473 | 6450 | 0.61 |

| Acetonitrile | 369 | 509 | 8510 | 0.76 |

| Methanol | 368 | 520 | 9210 | 0.43 |

Utilization in Organic Field-Effect Transistors (OFETs)

While specific research on the application of Phenanthro(9,10-g)isoquinoline in Organic Field-Effect Transistors (OFETs) is limited in the available literature, the broader class of phenacene-type and other polycyclic aromatic hydrocarbons are well-studied as active materials in OFETs. researchgate.net The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor. High mobility is often associated with a high degree of molecular ordering and strong intermolecular electronic coupling in the solid state. researchgate.net

Materials with rigid, planar structures, such as the phenanthrene (B1679779) core, are conducive to forming well-ordered thin films, which is a prerequisite for efficient charge transport. The suitability of an organic semiconductor for OFETs is typically evaluated by its carrier mobility (µ), which is a measure of how quickly charge carriers can move through the material under the influence of an electric field. For comparison, high-performance p-type small molecule organic semiconductors have demonstrated hole mobilities significantly exceeding 1 cm²/Vs. researchgate.net Further investigation into the solid-state packing and charge transport properties of Phenanthro(9,10-g)isoquinoline and its derivatives would be necessary to ascertain their potential in OFET applications.

Application as Organic Semiconductor Materials

The extended π-conjugation and aromatic nature of Phenanthro(9,10-g)isoquinoline suggest its potential as an organic semiconductor. Organic semiconductors are the foundational materials for a range of organic electronic devices. nih.gov Their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting band gap, determine their suitability for specific applications.

Structurally related pyrrolo-phenanthroline derivatives have been synthesized and characterized as n-type organic semiconductors. nih.govsemanticscholar.org Thin films of these materials, after heat treatment, have shown thermal activation energies in the range of 0.68–0.78 eV and direct optical band gaps between 3.13 and 4.24 eV. nih.govsemanticscholar.org The electrical conductivity and activation energy are influenced by the degree of π-electron delocalization along the molecular backbone. semanticscholar.org The presence of heteroatoms like nitrogen in the isoquinoline (B145761) moiety can also influence the electronic properties, potentially leading to n-type or bipolar charge transport characteristics.

Table 3: Electrical and Optical Properties of Pyrrolo[1,2-i] nih.govresearchgate.netphenanthroline-Based Organic Semiconductor Thin Films nih.govsemanticscholar.org

| Compound | Thermal Activation Energy (Ea, eV) | Direct Optical Band Gap (Egod, eV) |

|---|---|---|

| PP/CHN-1 | 0.78 | 4.11 |

| PP/CHN-2 | 0.75 | 3.13 |

| PP/CHN-3 | 0.76 | 4.09 |

Ligand Design and Coordination Chemistry

The nitrogen atoms within the isoquinoline portion of Phenanthro(9,10-g)isoquinoline provide ideal coordination sites for metal ions, making this molecule and its derivatives attractive as chelating ligands.

Phenanthro(9,10-g)isoquinoline and its Derivatives as Chelating Ligands

The core structure of Phenanthro(9,10-g)isoquinoline contains a 1,10-phenanthroline-like bidentate N,N-donor system, which is well-known for its strong and stable chelation with a wide variety of metal ions. scispace.com The formation of stable five-membered chelate rings with metal ions is a characteristic feature of 1,10-phenanthroline (B135089) and its derivatives. The stability of these metal complexes is quantified by their stability constants (log K), with higher values indicating stronger binding. scispace.com

Table 4: Stepwise Stability Constants (log K) for 1,10-Phenanthroline Complexes with Various Metal Ions in Aqueous Solution

| Metal Ion | log K1 | log K2 | log K3 |

|---|---|---|---|

| Co2+ | 7.25 | 6.75 | 6.15 |

| Ni2+ | 8.80 | 8.30 | 7.75 |

| Cu2+ | 9.25 | 8.00 | 6.70 |

| Zn2+ | 6.55 | 6.00 | 5.45 |

| Cd2+ | 5.95 | 5.15 | 4.45 |

| Fe2+ | 5.85 | 5.25 | 10.3 |

Synthesis and Characterization of Metal Complexes (e.g., with Zinc(II), Rhenium, Iridium(III), Palladium(II))

The versatile coordination chemistry of phenanthro(9,10-g)isoquinoline and its derivatives, particularly those incorporating the imidazo[4,5-f] figshare.comphenanthroline framework, has led to the synthesis of a diverse range of metal complexes. These complexes, featuring metals such as Zinc(II), Rhenium(I), Iridium(III), and Palladium(II), exhibit unique structural and photophysical properties.

The synthesis of these metal complexes typically involves the reaction of the phenanthro(9,10-g)isoquinoline-based ligand with a corresponding metal salt in a suitable solvent. For instance, Zinc(II) complexes have been prepared by reacting imidazo[4,5-f] figshare.comphenanthroline derivatives with zinc chloride in a THF-MeOH solvent system. derpharmachemica.com Similarly, the synthesis of iron(III) complexes has been achieved by combining a phenanthroline-based ligand with iron(III) chloride in the presence of hydrochloric acid. nih.gov

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Elemental analysis, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used to confirm the composition and structure of the synthesized ligands and their metal complexes. derpharmachemica.com X-ray crystallography provides definitive structural elucidation, revealing the coordination geometry around the metal center. For example, crystallographic studies of Rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline based ligands have confirmed an octahedral geometry. soton.ac.uk

Infrared (IR) spectroscopy is also a valuable tool for characterizing the coordination of the ligand to the metal ion. mdpi.com The coordination of the phenanthroline moiety to the metal center can be observed through shifts in the vibrational frequencies of the ligand.

Modulating Luminescence and Optoelectronic Properties through Coordination

The coordination of phenanthro(9,10-g)isoquinoline-based ligands to metal ions significantly influences their luminescence and optoelectronic properties. This modulation arises from the introduction of new electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), which can alter the emission color, quantum yield, and excited-state lifetime. rsc.orgnih.gov

For instance, while free imidazo[4,5-f]-1,10-phenanthroline ligands often exhibit fluorescence in the blue region of the spectrum, their corresponding Rhenium(I) complexes display a bathochromic shift, with emission in the visible range (558–585 nm). soton.ac.uk This phosphorescence is attributed to an emitting triplet metal-to-ligand charge transfer (³MLCT) state. soton.ac.uk The luminescence of these complexes can be fine-tuned by modifying the substituents on the ligand scaffold.

The incorporation of metal ions can also enhance the luminescent properties of the ligands. Iridium(III) complexes with coumarin-conjugated imidazo[4,5-f]-1,10-phenanthroline ligands have shown enhanced excited triplet state lifetimes. soton.ac.uk This property is advantageous for applications in energy upconversion. soton.ac.uk Similarly, the introduction of carbazole (B46965) moieties into Iridium(III) complexes can facilitate hole injection and transportation, leading to blue-green light emission. rsc.org

The choice of the metal ion and the ligand design are crucial in determining the optoelectronic properties of the resulting complex. For example, Zinc(II) complexes with various N-donor auxiliary amines have been shown to exhibit luminescence, with the emission maxima being red-shifted upon coordination. mdpi.com

Design of Supramolecular Assemblies Incorporating Phenanthro(9,10-g)isoquinoline Scaffolds